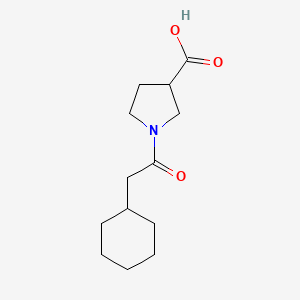

1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid

Description

Core Skeletal Framework Analysis: Pyrrolidine-Carboxylic Acid Backbone Configuration

The structural foundation of 1-(2-cyclohexylacetyl)pyrrolidine-3-carboxylic acid is built upon a five-membered pyrrolidine ring system with a carboxylic acid functional group positioned at the 3-carbon atom. The pyrrolidine ring adopts a characteristic puckered conformation that distinguishes it from planar aromatic systems, contributing significantly to the compound's three-dimensional molecular architecture. This ring system represents one of the most fundamental heterocyclic frameworks in medicinal chemistry, providing a rigid scaffold that constrains conformational flexibility while maintaining sufficient flexibility for biological interactions.

The pyrrolidine-3-carboxylic acid backbone exhibits distinct conformational preferences that have been extensively studied through computational and experimental methods. Research on conformational behavior of proline analogues with different ring sizes reveals that the five-membered pyrrolidine ring maintains an intermediate level of puckering compared to its four- and six-membered analogues. The ring adopts an envelope conformation where one carbon atom is displaced from the plane formed by the remaining four atoms, creating a dynamic equilibrium between different puckered states.

The positioning of the carboxylic acid group at the 3-position of the pyrrolidine ring introduces significant steric and electronic considerations that influence the overall molecular conformation. This substitution pattern creates a specific spatial arrangement that affects both the accessibility of the carboxylic acid functionality and the overall molecular dipole moment. The carboxylic acid group can participate in both intramolecular and intermolecular hydrogen bonding interactions, which play crucial roles in determining the compound's physical properties and biological activity profiles.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO₃ | |

| Molecular Weight | 239.31 amu | |

| Ring System | Five-membered pyrrolidine | |

| Functional Groups | Carboxylic acid, amide, cyclohexyl |

Properties

IUPAC Name |

1-(2-cyclohexylacetyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c15-12(8-10-4-2-1-3-5-10)14-7-6-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYQIUXEQJEAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 225.29 g/mol

This compound features a pyrrolidine ring, which is known for its involvement in various biological processes.

This compound exhibits its biological activity through several mechanisms:

- Receptor Modulation : It has been shown to interact with various G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in inflammation and cell survival .

- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and have implications in cancer therapy .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the potential applications of this compound:

- Anti-inflammatory Effects : In a study examining the effects on glial cells, this compound reduced inflammatory markers significantly, suggesting a role in treating neuroinflammatory conditions .

- Cancer Research : In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the modulation of CDK activity, leading to cell cycle arrest .

- Neuroprotection : Research indicated that this compound could protect neurons from oxidative stress-induced damage, which is relevant for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine-3-carboxylic acid exhibit anti-inflammatory effects. For instance, studies have shown that modifications to the pyrrolidine ring can enhance its ability to inhibit pro-inflammatory cytokines, which are critical in conditions like arthritis and other inflammatory diseases .

Table 1: Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid | 12 | TNF-α |

| 5-Methyl-pyrrolidine-3-carboxylic acid | 25 | IL-6 |

| 3-Pyrrolidinecarboxylic acid | 30 | COX-2 |

Neuroscience Applications

The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Neuroprotective Effects

Studies have demonstrated that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions like Alzheimer's disease, where oxidative damage plays a significant role .

Case Study: Neuroprotection in Alzheimer's Models

A study conducted on transgenic mice models of Alzheimer’s demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups .

Synthetic Applications

Beyond biological applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis of Bioactive Molecules

The compound can be utilized as a building block for synthesizing more complex molecules with potential pharmacological activity. Its unique functional groups allow for various chemical transformations, including acylation and alkylation reactions .

Table 2: Synthetic Transformations Involving Pyrrolidine Derivatives

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Acylation | N-acylated pyrrolidine derivative | 85 |

| Alkylation | Alkylated pyrrolidine derivative | 90 |

| Cyclization | Bicyclic compounds | 75 |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolidine-3-carboxylic Acid Derivatives

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to halogenated aryl (e.g., 3-chloro-4-fluorophenyl) or polar substituents (e.g., hydroxyl) .

- Steric Effects: Branched alkyl chains (e.g., ethylhexanoyl) or bulky aryl groups (e.g., benzyl) may hinder molecular interactions compared to the cyclohexyl moiety .

Key Observations :

- Higher yields (≥73%) are achieved with simpler substituents (e.g., acetyl, methoxy) .

- Halogenated aryl substituents reduce yields (e.g., 65% for 3-chloro-4-fluorophenyl) due to steric or electronic effects .

Physicochemical Properties

Table 3: Physicochemical Data

Preparation Methods

Cyclization via Formic Mixed Anhydride or Alkyl Formate

A patented method (EP3015456A1) describes the preparation of pyrrolidine-2-carboxylic acid derivatives through a cyclization reaction of a precursor compound (referred to as compound g) with formic mixed anhydrides or alkyl formates. The process includes:

- Use of formic mixed anhydrides such as formic anhydride, acetic formic anhydride, formic pivalic anhydride, or formic benzoic anhydride.

- Alternatively, alkyl formates like methyl formate, ethyl formate, propyl formate, or isopropyl formate can be used.

- The cyclization is performed in the presence of a strong base capable of removing the α-hydrogen, such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium or potassium alcoholates (e.g., sodium methoxide, potassium ethoxide).

- Addition of an acid such as trifluoroacetic acid or acetic acid can improve reaction yield.

This method allows for the formation of the pyrrolidine ring with control over stereochemistry at the chiral center, which is crucial for biological activity.

Acylation of Pyrrolidine Nitrogen

The introduction of the 2-cyclohexylacetyl group at the nitrogen atom of the pyrrolidine ring is typically achieved by reacting the pyrrolidine derivative with 2-cyclohexylacetyl chloride or an equivalent acylating agent in the presence of a base. Bases commonly used include:

- 4-(Dimethylamino)pyridine (DMAP)

- Triethylamine

- Pyridine

- Tetramethylguanidine

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Carbonates such as sodium carbonate, potassium carbonate, or lithium carbonate

The reaction is generally carried out in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols corresponding to the alkyl groups involved.

Protection and Deprotection Steps

Protecting groups such as t-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or p-methoxybenzyl (Moz) are often employed to protect the amine or carboxyl groups during intermediate steps to prevent side reactions. These groups are removed under acidic or hydrogenolytic conditions after the key transformations are complete.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Formic mixed anhydride or alkyl formate + strong base + acid additive | ~46-56% | Acid addition improves yield; stereochemistry controlled |

| Acylation of pyrrolidine N | 2-Cyclohexylacetyl chloride + base (e.g., DMAP, triethylamine) + solvent (DMF, THF) | Variable | Monoacylation favored by stoichiometry control |

| Protection/deprotection | Boc, Cbz, Moz groups; removal by TFA or hydrogenolysis | High | Protecting groups prevent side reactions |

Research Findings and Optimization

- The use of strong bases such as lithium bis(trimethylsilyl)amide facilitates efficient cyclization by abstracting α-hydrogens, enabling ring closure with high stereochemical purity.

- Acid additives (trifluoroacetic acid or acetic acid) during cyclization enhance yield by stabilizing intermediates.

- Acylation stoichiometry is critical: using 1 equivalent of acyl chloride yields monoacylated products, while excess leads to diacylated byproducts.

- Choice of protecting groups influences the overall synthetic efficiency and purity of the final product.

- Solvent choice impacts reaction rate and selectivity; polar aprotic solvents like DMF or THF are preferred.

Summary Table of Preparation Method Components

| Component | Options/Examples | Role in Synthesis |

|---|---|---|

| Cyclization reagent | Formic anhydride, acetic formic anhydride | Ring closure agent |

| Base | LiHMDS, LDA, n-BuLi, NaH, NaOMe, KOEt | α-Hydrogen abstraction for cyclization |

| Acid additive | Trifluoroacetic acid, acetic acid | Yield improvement |

| Acylating agent | 2-Cyclohexylacetyl chloride | Introduces cyclohexylacetyl group |

| Base for acylation | DMAP, triethylamine, pyridine, DBU | Catalyzes and neutralizes HCl byproduct |

| Protecting groups | Boc, Cbz, Moz | Protect functional groups during synthesis |

| Solvents | DMF, THF, alcohols | Medium for reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Cyclohexylacetyl)pyrrolidine-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation and cyclization steps. For example, cyclohexylacetyl chloride can react with pyrrolidine-3-carboxylic acid derivatives under basic conditions. Catalysts like palladium or copper may enhance reaction efficiency, while solvents such as DMF or toluene are common . To optimize purity, employ column chromatography or recrystallization, and validate purity via HPLC (≥95%) .

| Reaction Step | Conditions | Catalyst/Solvent |

|---|---|---|

| Cyclohexylacetyl activation | 0–5°C, inert atmosphere | Thionyl chloride (SOCl₂) |

| Amide bond formation | Room temperature, stirring (12–24 hrs) | Triethylamine (base), DMF |

| Purification | Column chromatography | Silica gel, hexane/EtOAc |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclohexyl (δ 1.0–2.0 ppm) and pyrrolidine (δ 3.0–3.5 ppm) signals .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 279.34 g/mol for C₁₃H₂₁NO₃) using high-resolution MS .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal catalysts (e.g., Pd) and solvent systems . Molecular dynamics simulations can further assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .

- Structural Analog Comparison : Compare with analogs like 1-(pyridin-2-yl)ethanamine derivatives to isolate the cyclohexylacetyl group’s role in activity .

- Meta-Analysis : Use platforms like PubChem to aggregate and statistically evaluate disparate datasets .

Q. How does the cyclohexylacetyl moiety influence physicochemical properties?

- Methodological Answer :

- Lipophilicity : The cyclohexyl group increases logP (predicted ~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : Bulky cyclohexyl may hinder binding to flat enzymatic pockets, necessitating molecular docking studies .

- Stability : Cyclohexyl’s rigidity improves thermal stability (decomposition >200°C) compared to linear alkyl chains .

Q. What advanced separation techniques improve isolation of stereoisomers?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

- Crystallization : Employ diastereomeric salt formation with resolving agents like tartaric acid .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.